molecular formula C11H9ClF3N3O4 B2875491 4-[({(Z)-amino[3-chloro-5-(trifluoromethyl)-2-pyridinyl]methylidene}amino)oxy]-4-oxobutanoic acid CAS No. 400076-71-3

4-[({(Z)-amino[3-chloro-5-(trifluoromethyl)-2-pyridinyl]methylidene}amino)oxy]-4-oxobutanoic acid

Cat. No.: B2875491
CAS No.: 400076-71-3
M. Wt: 339.66
InChI Key: XKVNQGCOWOVCOI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[({(Z)-amino[3-chloro-5-(trifluoromethyl)-2-pyridinyl]methylidene}amino)oxy]-4-oxobutanoic acid is a useful research compound. Its molecular formula is C11H9ClF3N3O4 and its molecular weight is 339.66. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Molecular Docking and Spectroscopic Studies

A comparative study involving molecular docking, vibrational, structural, electronic, and optical investigations of similar butanoic acid derivatives, highlighted their potential in biological activities. The compounds demonstrated good nonlinear optical material properties and inhibited Placenta growth factor (PIGF-1), suggesting pharmacological importance. This indicates that derivatives of butanoic acid, including the compound , could be explored further for their biological and pharmacological applications (Vanasundari et al., 2018).

Synthesis and Structural Analysis

Another study focused on the synthesis and structural confirmation of a similar butanoic acid derivative through spectroscopic means, including FT-IR and X-ray diffraction. The research provided insights into the compound's vibrational wavenumbers and molecular structure, aiding in the understanding of its reactivity and potential applications in material science and pharmacology (Raju et al., 2015).

Synthetic Methodologies for Butanoic Acid Derivatives

The synthesis of diaminomethylidene derivatives of tetronic acid from methyl 4-chloro-3-oxobutanoate, as detailed in another study, offers valuable insights into synthetic routes that could be applicable to the synthesis of 4-[({(Z)-amino[3-chloro-5-(trifluoromethyl)-2-pyridinyl]methylidene}amino)oxy]-4-oxobutanoic acid. Such methodologies expand the toolbox for chemists working on similar compounds, potentially leading to new drugs or materials (Prezent & Dorokhov, 2012).

Regiospecific Synthesis Techniques

Research into the regiospecific synthesis of trifluoromethyl-containing fused pyridines using electron-rich amino heterocycles, including butanoic acid derivatives, sheds light on novel synthesis techniques. Such methods could be instrumental in developing new chemical entities with enhanced pharmacological or material properties, relevant to the compound (Volochnyuk et al., 2003).

Properties

IUPAC Name

4-[(Z)-[amino-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methylidene]amino]oxy-4-oxobutanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9ClF3N3O4/c12-6-3-5(11(13,14)15)4-17-9(6)10(16)18-22-8(21)2-1-7(19)20/h3-4H,1-2H2,(H2,16,18)(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKVNQGCOWOVCOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1Cl)C(=NOC(=O)CCC(=O)O)N)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=C(C=NC(=C1Cl)/C(=N/OC(=O)CCC(=O)O)/N)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9ClF3N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.